3,5-Difluoro-2-formylbenzonitrile
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Overview
Description
3,5-Difluoro-2-formylbenzonitrile is an organic compound belonging to the benzonitrile family. It consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a formyl group at the 2 position, and a nitrile group. This compound is known for its interesting chemical and biological properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-formylbenzonitrile typically involves the introduction of fluorine atoms and formyl groups onto a benzonitrile scaffold. One common method includes the reaction of 3,5-difluorobenzonitrile with a formylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,5-Difluoro-2-carboxybenzonitrile.
Reduction: 3,5-Difluoro-2-formylbenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-formylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Difluoro-2-formylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of fluorine atoms often enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
3,5-Difluoro-4-formylbenzonitrile: Similar structure but with the formyl group at the 4 position, leading to different reactivity and applications.
Uniqueness
3,5-Difluoro-2-formylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of fluorine atoms and a formyl group on the benzonitrile scaffold makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
3,5-difluoro-2-formylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-6-1-5(3-11)7(4-12)8(10)2-6/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHGLYGSEHJPOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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